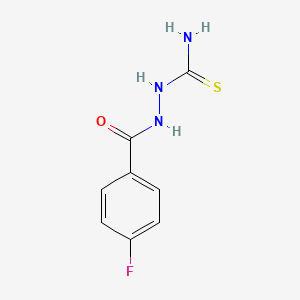

2-(4-Fluorobenzoyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

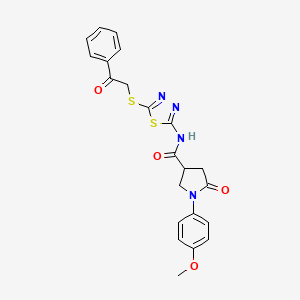

2-(4-Fluorobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8FN3OS . It has an average mass of 213.232 Da and a monoisotopic mass of 213.037216 Da . This compound is intended for research use only and is not for medicinal or household use .

Synthesis Analysis

The synthesis of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide can be achieved through several methods. One method involves heating a mixture of 4-fluorobenzoyl chloride and thiosemicarbazide in acetone under reflux for 2 hours. The solid obtained on cooling is then recrystallized from ethanol to give the compound in a 90% yield . Another method involves reacting thiosemicarbazide with 4-fluorobenzoyl chloride in the presence of sodium bicarbonate with continuous stirring in an ice bath .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide consists of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorobenzoyl)hydrazinecarbothioamide include a molecular formula of C8H8FN3OS, an average mass of 213.232 Da, and a monoisotopic mass of 213.037216 Da .Aplicaciones Científicas De Investigación

Fluorescent Probes for Metal Cation Detection

Recent advancements have highlighted the significance of fluorescent probes for detecting metal cations, crucial for environmental and biological studies. For instance, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide has been identified as a remarkable fluorescent chemosensor, particularly for sensing Ni(II) ions at micromolar concentrations. This compound exhibited selective emission upon complexation with Ni(II), distinguishing it from other competitive ions. Its non-toxicity and precise cell permeability further affirm its potential in live cell imaging and biological systems as a nickel sensor (Saleem et al., 2014).

Optical Probes for Mercury and Silver Ions

Hydrazinecarbothioamide derivatives have been employed as dual-channel optical probes for detecting Hg^2+ and Ag^+. A simple-structured derivative showcased “turn-off” fluorescence alterations in the presence of Hg^2+ and a fluorescence bathochromic shift with Ag^+. This differentiation is attributed to the varying extents of photo-induced electron transfer (PET) between the probe and these ions, emphasizing the versatility of hydrazinecarbothioamide-based compounds in sensing applications (Shi et al., 2016).

Anticancer and Anti-Virulence Activities

The structural modification of hydrazinecarbothioamides to incorporate the fluorine atom has been explored for potential anti-virulence and anticancer applications. Compounds synthesized from hydrazinecarbothioamides demonstrated promising results in toxicity assessments, suggesting their potential in developing therapeutic agents (Bărbuceanu et al., 2018). Moreover, tolmetin hydrazide derivatives have shown significant anticancer activity, particularly against prostate and colon cancer cell lines, highlighting the therapeutic potential of hydrazinecarbothioamide modifications (Dadas et al., 2015).

Propiedades

IUPAC Name |

[(4-fluorobenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEQIETVMZXIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzoyl)hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2634586.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)

![Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2634591.png)

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)

![N-(4-chlorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2634600.png)